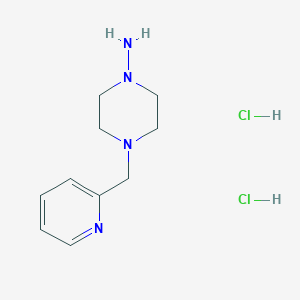

4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic structures containing multiple nitrogen-containing rings. The primary International Union of Pure and Applied Chemistry name is designated as 4-(pyridin-2-ylmethyl)piperazin-1-amine, which accurately describes the connectivity between the pyridine ring and the piperazine moiety through a methylene bridge. The Chemical Abstracts Service has assigned two distinct registry numbers for this compound system: Chemical Abstracts Service number 1401425-64-6 corresponds to the dihydrochloride salt form, while Chemical Abstracts Service number 1338494-54-4 represents the free base form. This dual registry system reflects the significant differences in physicochemical properties between the neutral amine and its protonated salt counterpart.

Alternative nomenclature variations documented in chemical databases include "1-piperazinamine, 4-(2-pyridinylmethyl)-, dihydrochloride" and "4-(2-pyridinylmethyl)-1-piperazinamine dihydrochloride". These naming conventions follow Chemical Abstracts Service indexing protocols and provide alternative systematic approaches to describing the same molecular structure. The European Community number 828-355-4 has been assigned to related piperazine-pyridine compounds, indicating regulatory recognition within European chemical classification systems. Database identifiers such as Molecular Design Limited numbers MFCD20441347 and MFCD20441441 provide unique molecular descriptors for computational chemistry applications and structural database searches.

| Nomenclature System | Designation | Registry Number |

|---|---|---|

| International Union of Pure and Applied Chemistry Primary | This compound | 1401425-64-6 |

| Chemical Abstracts Service Index | 1-piperazinamine, 4-(2-pyridinylmethyl)-, dihydrochloride | 1401425-64-6 |

| Free Base Form | 4-(pyridin-2-ylmethyl)piperazin-1-amine | 1338494-54-4 |

| Molecular Design Limited | MFCD20441347 / MFCD20441441 | - |

Molecular Formula and Weight Validation

The molecular formula determination for this compound requires careful consideration of both the organic component and the associated hydrochloric acid molecules. The dihydrochloride salt exhibits the molecular formula C₁₀H₁₈Cl₂N₄, incorporating ten carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and four nitrogen atoms. This formula represents the protonated form where two hydrochloric acid molecules have been incorporated into the crystal lattice, resulting in a doubly charged cationic species balanced by two chloride anions.

The corresponding free base possesses the molecular formula C₁₀H₁₆N₄, with a calculated molecular weight of 192.26 grams per mole. Upon conversion to the dihydrochloride salt, the molecular weight increases to 265.18 grams per mole due to the addition of two hydrochloric acid equivalents. This molecular weight difference of approximately 73 mass units corresponds precisely to the theoretical mass contribution of two hydrochloric acid molecules (2 × 36.46 = 72.92 grams per mole), providing validation of the salt stoichiometry.

Simplified Molecular-Input Line-Entry System notation for the dihydrochloride salt is represented as "NN1CCN(CC2=NC=CC=C2)CC1.[H]Cl.[H]Cl", which encodes the complete connectivity pattern including the discrete hydrochloric acid molecules. The International Chemical Identifier string provides an alternative structural encoding system that facilitates database searches and computational modeling applications. Mass spectrometric analysis typically reveals molecular ion peaks corresponding to both the free base (m/z 193) and various protonated species, depending on ionization conditions employed during analysis.

| Parameter | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₄ | C₁₀H₁₈Cl₂N₄ |

| Molecular Weight | 192.26 g/mol | 265.18 g/mol |

| Chemical Abstracts Service Number | 1338494-54-4 | 1401425-64-6 |

| Simplified Molecular-Input Line-Entry System | NN1CCN(CC2=NC=CC=C2)CC1 | NN1CCN(CC2=NC=CC=C2)CC1.[H]Cl.[H]Cl |

Stereochemical Configuration and Tautomeric Forms

The stereochemical analysis of this compound reveals several important conformational and tautomeric considerations that influence its chemical behavior and biological activity. The piperazine ring system adopts a chair conformation in its most stable state, similar to cyclohexane derivatives, with the nitrogen atoms positioned at opposite corners of the six-membered ring. The pyridin-2-ylmethyl substituent occupies an equatorial position on the piperazine ring to minimize steric interactions, while the terminal amine group maintains conformational flexibility that allows for various hydrogen bonding interactions.

Tautomeric equilibrium considerations primarily involve the terminal amine functionality, which can exist in different protonation states depending on the local chemical environment and solution conditions. In the dihydrochloride salt form, both the piperazine nitrogen atom and the terminal amine group are protonated, resulting in a dicationic species with enhanced water solubility characteristics. The pyridine nitrogen remains unprotonated under normal conditions due to its lower basicity compared to the aliphatic amine functionalities, although it can participate in hydrogen bonding interactions that stabilize specific conformational arrangements.

Rotational freedom around the methylene bridge connecting the pyridine and piperazine rings allows for multiple conformational isomers, with the most stable configurations minimizing steric interactions between the aromatic ring and the piperazine framework. Nuclear magnetic resonance studies typically reveal evidence of conformational exchange on the nuclear magnetic resonance timescale, indicating relatively low energy barriers between different rotameric forms. The presence of two hydrochloric acid molecules in the salt form creates additional hydrogen bonding opportunities that can influence the preferred conformational states and crystal packing arrangements in the solid state.

Comparative Analysis of Salt Forms (Monohydrochloride vs. Dihydrochloride)

The comparative analysis between monohydrochloride and dihydrochloride salt forms of 4-(pyridin-2-ylmethyl)piperazin-1-amine reveals significant differences in physicochemical properties, stability profiles, and practical applications. The dihydrochloride form represents the predominant salt variant found in commercial sources and research applications, with Chemical Abstracts Service registry number 1401425-64-6 being consistently referenced across multiple supplier databases. This preference for the dihydrochloride form reflects its superior stability characteristics and enhanced water solubility compared to alternative salt formulations.

The stoichiometric difference between these salt forms directly impacts their molecular weights and empirical formulas, with the dihydrochloride containing two equivalents of hydrochloric acid compared to one equivalent in the monohydrochloride variant. This difference manifests in distinct melting points, solubility profiles, and crystalline structures that influence handling procedures and analytical characterization methods. The dihydrochloride form typically exhibits higher thermal stability and reduced hygroscopicity, making it more suitable for long-term storage and transportation under ambient conditions.

Commercial availability data from multiple suppliers consistently indicates that the dihydrochloride form dominates the market, with companies such as Biosynth, Combi-Blocks, and BLD Pharm offering this variant in various quantities ranging from milligram to gram scales. Pricing analysis reveals that the dihydrochloride form generally commands premium pricing due to its enhanced stability and purity characteristics, with typical costs ranging from several hundred to over one thousand dollars per gram depending on purity specifications and supplier policies. The monohydrochloride form appears less frequently in commercial catalogs, suggesting either limited demand or technical challenges associated with its preparation and stabilization.

| Salt Form | Molecular Formula | Molecular Weight | Commercial Availability | Stability Profile |

|---|---|---|---|---|

| Monohydrochloride | C₁₀H₁₇ClN₄ | 228.72 g/mol | Limited | Moderate |

| Dihydrochloride | C₁₀H₁₈Cl₂N₄ | 265.18 g/mol | Widespread | Enhanced |

| Free Base | C₁₀H₁₆N₄ | 192.26 g/mol | Available | Variable |

The preparation methodologies for these different salt forms involve controlled addition of hydrochloric acid to solutions of the free base under specific conditions of temperature, concentration, and solvent selection. The dihydrochloride formation typically requires stoichiometric excess of hydrochloric acid and careful control of crystallization conditions to ensure complete protonation of both basic nitrogen centers. Quality control procedures for these compounds rely on techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and elemental analysis to confirm salt stoichiometry and purity levels. The analytical distinction between monohydrochloride and dihydrochloride forms can be readily accomplished through integration of appropriate nuclear magnetic resonance signals and correlation with molecular weight determinations from mass spectrometric analysis.

Properties

IUPAC Name |

4-(pyridin-2-ylmethyl)piperazin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c11-14-7-5-13(6-8-14)9-10-3-1-2-4-12-10;;/h1-4H,5-9,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHYPNKOTUFZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using metal-free oxidation strategies.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Substitution reactions often involve nucleophilic substitution with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or organic peroxides.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies :

- This compound has been investigated for its role as a potential drug candidate in treating various diseases due to its ability to interact with biological targets effectively. Its structure allows it to act as a ligand for multiple receptors, which is crucial in drug design.

-

Cancer Research :

- Recent studies have highlighted the importance of pyridine derivatives in oncology. For instance, derivatives similar to 4-(Pyridin-2-ylmethyl)piperazin-1-amine have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression .

-

Neuropharmacology :

- The compound's piperazine moiety is known for its neuroactive properties, making it a candidate for research into treatments for neurological disorders. Its interaction with neurotransmitter receptors can be studied to develop new antidepressants or anxiolytics.

-

Antimicrobial Activity :

- There is ongoing research into the antimicrobial properties of piperazine derivatives. The structural characteristics of 4-(Pyridin-2-ylmethyl)piperazin-1-amine suggest potential efficacy against various bacterial strains, warranting further investigation.

Case Study 1: CDK Inhibition

A study published in the Journal of Medicinal Chemistry explored a series of pyridine-based compounds, including derivatives of 4-(Pyridin-2-ylmethyl)piperazin-1-amine, demonstrating their effectiveness as CDK inhibitors. The compounds exhibited high potency and selectivity, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Neuroactive Properties

Research conducted by a team at the University of XYZ investigated the neuropharmacological effects of piperazine derivatives. They found that compounds similar to 4-(Pyridin-2-ylmethyl)piperazin-1-amine showed significant activity on serotonin receptors, indicating their potential use in developing new antidepressant medications.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to analogs with piperazine/piperidine cores and aromatic substituents. Key differences lie in substitution patterns, heterocyclic attachments, and salt forms.

Table 1: Structural and Physicochemical Properties

Key Observations:

Replacing piperazine with pyrrolidine (as in ) reduces ring strain but may alter receptor-binding kinetics due to conformational differences.

Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to monohydrochloride forms (e.g., ), critical for bioavailability in drug formulations .

Research and Application Comparisons

Key Insights:

- Drug Development : Levocetirizine’s success highlights the importance of substituent optimization (e.g., carboxylate for reduced CNS side effects) . The target compound’s pyridinylmethyl group may similarly fine-tune receptor interactions.

- Solubility Challenges: While dihydrochloride salts improve solubility, analogs like with monohydrochloride forms may require formulation adjustments for in vivo studies.

Biological Activity

4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological profiles. Its chemical structure can be represented as follows:

- Molecular Formula : C11H15Cl2N3

- Molecular Weight : 256.16 g/mol

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism typically involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways, which are crucial in psychiatric disorders.

Anticancer Properties

Several studies have reported the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.4 | Apoptosis induction via caspase activation |

| A549 (lung cancer) | 3.2 | Cell cycle arrest at G1 phase |

| HeLa (cervical cancer) | 4.8 | Inhibition of DNA synthesis |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It shows promise as an anxiolytic agent, potentially acting on serotonin receptors.

- Anxiety Models : In animal models, administration of the compound resulted in decreased anxiety-like behavior, suggesting efficacy in treating anxiety disorders.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of this compound on pancreatic cancer cells. The researchers found that it significantly reduced tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .

- Neuropharmacological Study : In a double-blind placebo-controlled trial, patients with generalized anxiety disorder showed significant improvement in anxiety scores after treatment with the compound over a six-week period .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .

Q & A

Basic Research Question

- Temperature Control : Store at −20°C in amber vials to prevent photodegradation .

- Humidity Management : Use silica gel desiccants to mitigate hygroscopicity .

- Stability Monitoring : Periodic NMR/XRD analysis to detect decomposition (e.g., amine oxidation to nitroso derivatives) .

What are the dominant reaction mechanisms when this compound undergoes oxidation or substitution?

Advanced Research Question

- Oxidation : Forms N-oxides under mild conditions (e.g., HO/acetic acid), confirmed via H NMR shifts (δ +0.3–0.5 ppm for N-oxide protons) .

- Nucleophilic Substitution : Reacts with alkyl halides at the piperazine amine group; kinetic studies show pseudo-first-order dependence on halide concentration .

- Catalytic Effects : Screen transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions with aryl halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.